![molecular formula C23H29N3O4S2 B2665521 N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 893124-77-1](/img/structure/B2665521.png)
N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a complex organic compound. It contains a piperidine moiety, which is a common structure in many pharmaceuticals . The compound also includes a sulfonamide group, which is known for its wide spectrum of biological activities .
Aplicaciones Científicas De Investigación
SAR Investigations in FPT Inhibitors
The study by Mallams et al. (1998) describes the synthesis of novel derivatives to explore the structure-activity relationship (SAR) of Farnesyl Protein Transferase (FPT) inhibitors, highlighting the significance of chemical modifications for enhancing pharmacokinetic properties and oral bioavailability in vivo. These derivatives, which share structural similarities with the specified compound, demonstrate the importance of meticulous chemical modification to achieve desired biological effects and improved metabolic stability【Mallams et al., 1998】(https://consensus.app/papers/inhibitors-farnesyl-transferase-4amido-4carbamoyl-mallams/4f4e893a58ff5cb6acae3a67c185a795/?utm_source=chatgpt).
Novel Benzamides and Metal Complexes Bioactivity
Khatiwora et al. (2013) synthesized new benzamides and their copper and cobalt complexes, providing insights into the structural features and bioactivity of these compounds. The study indicates that these complexes exhibit significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents【Khatiwora et al., 2013】(https://consensus.app/papers/synthesis-characterization-bioactivity-study-novel-khatiwora/5cae78f05390566d90b1d5637f1a5a6b/?utm_source=chatgpt).
Antipsychotic Agent Development
Norman et al. (1996) focused on synthesizing heterocyclic carboxamides as potential antipsychotic agents, evaluating their efficacy through in vitro and in vivo assays. This research underscores the role of chemical synthesis in creating compounds with specific receptor affinities, offering pathways to novel therapeutic options for psychiatric conditions【Norman et al., 1996】(https://consensus.app/papers/synthesis-evaluation-heterocyclic-carboxamides-agents-norman/2a2afd94c43852659311e9aeb8bfd5a1/?utm_source=chatgpt).
Kappa-Opioid Receptor Antagonism
Grimwood et al. (2011) characterized a novel κ-opioid receptor antagonist, revealing its selectivity and potential therapeutic implications in depression and addiction disorders. Such studies are pivotal in understanding receptor-ligand interactions and developing targeted treatments for complex conditions【Grimwood et al., 2011】(https://consensus.app/papers/characterization-grimwood/8298b58aeccc599f9e4217cfe05bb988/?utm_source=chatgpt).
CB1 Cannabinoid Receptor Antagonism
Ruiu et al. (2003) synthesized and evaluated NESS 0327 for its binding affinity towards cannabinoid CB1 and CB2 receptors, demonstrating the compound's selectivity and potential as a novel cannabinoid antagonist. This research highlights the exploration of receptor-specific antagonists in modulating cannabinoid system-related physiological and pathological processes【Ruiu et al., 2003】(https://consensus.app/papers/synthesis-characterization-ness-0327-novel-putative-ruiu/f0e9aec94e2955ce973c83f825d173a2/?utm_source=chatgpt).
Propiedades
IUPAC Name |
N-methyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S2/c1-24-22(28)20-18-8-4-2-5-9-19(18)31-23(20)25-21(27)16-10-12-17(13-11-16)32(29,30)26-14-6-3-7-15-26/h10-13H,2-9,14-15H2,1H3,(H,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZZGHMGDDHMSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.